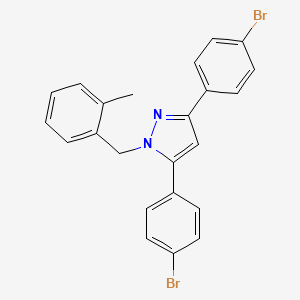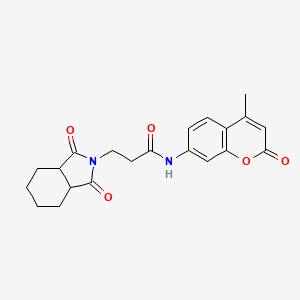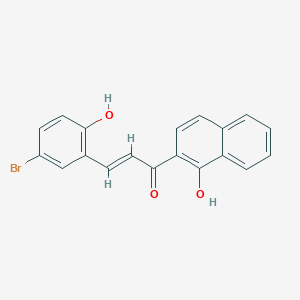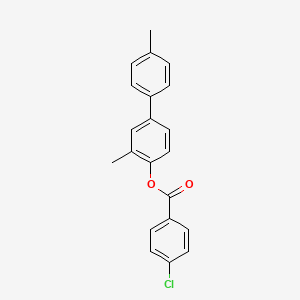
3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two bromophenyl groups and a methylbenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with 2-methylbenzylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Pyrazoline derivatives
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromophenyl and methylbenzyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- 3,5-bis(4-iodophenyl)-1-(2-methylbenzyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties.
Properties
Molecular Formula |
C23H18Br2N2 |
|---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18Br2N2/c1-16-4-2-3-5-19(16)15-27-23(18-8-12-21(25)13-9-18)14-22(26-27)17-6-10-20(24)11-7-17/h2-14H,15H2,1H3 |
InChI Key |
QVPBCXDZBDTIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B14921653.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B14921665.png)
![N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921668.png)
![2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B14921674.png)
![2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14921682.png)
![4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate](/img/structure/B14921696.png)

![7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921707.png)
![N'~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14921709.png)
![4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B14921710.png)




